molecular formula C20H26N2O3 B14958471 1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 18184-53-7

1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B14958471
CAS No.: 18184-53-7
M. Wt: 342.4 g/mol
InChI Key: FPTMXCLKVRXFJE-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

18184-53-7

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H26N2O3/c1-13-11-17-18(14-5-3-4-6-15(14)20(24)25-17)19(23)16(13)12-22-9-7-21(2)8-10-22/h11,23H,3-10,12H2,1-2H3

InChI Key

FPTMXCLKVRXFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1CN4CCN(CC4)C)O

Origin of Product

United States

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